n-Propyl trichloroacetate
Description
Significance and Context in Contemporary Organic Chemistry
n-Propyl trichloroacetate (B1195264) (n-PTCA) is an ester of n-propanol and trichloroacetic acid (TCA). While not as extensively studied as its parent acid, its significance in organic chemistry is derived from the reactive properties imparted by the trichloroacetyl group. Trichloroacetic acid and its esters are recognized as important starting materials in various organic syntheses. nih.gov The presence of the three chlorine atoms on the alpha-carbon makes the trichloroacetate group a good leaving group in nucleophilic substitution reactions.
In modern synthetic chemistry, there is a growing interest in "out-of-equilibrium" chemical systems. Trichloroacetic acid itself has been utilized as a chemical fuel in such systems, where it can temporarily protonate a basic molecule and then undergo spontaneous decarboxylation, releasing carbon dioxide and chloroform. acs.orgbeilstein-journals.org This process can drive molecular switches and motors. acs.org As a liquid ester, n-propyl trichloroacetate could potentially offer alternative delivery or solubility characteristics for related applications, serving as a precursor or a more soluble fuel source in non-aqueous systems. Furthermore, recent studies on the visible-light-driven catalytic dehalogenation of trichloroacetic acid to selectively form monochloroacetic acid highlight the ongoing efforts to control the reactivity of the C-Cl bonds in this functional group. acs.org The ester form, n-PTCA, presents a substrate to explore how the ester moiety influences the kinetics and selectivity of such dehalogenation reactions.
Table 1: Physical and Chemical Properties of this compound chemeo.comchemicalbook.com
| Property | Value |
| CAS Number | 13313-91-2 |
| Molecular Formula | C₅H₇Cl₃O₂ |
| Molecular Weight | 205.47 g/mol |
| Normal Boiling Point | 464.15 K |
| Critical Temperature | 647.00 K |
| Critical Pressure | 3500.00 kPa |
| Enthalpy of Vaporization | 46.80 kJ/mol |
Historical Trajectory of Research on Trichloroacetic Acid Esters
The research into esters of trichloroacetic acid is intrinsically linked to the discovery and study of the parent acid. Trichloroacetic acid was first synthesized in 1840 by the chlorination of acetic acid in sunlight. nih.govresearchgate.netwho.int Its discovery by Jean-Baptiste Dumas in 1839 provided compelling evidence for the developing theory of organic radicals, challenging the established beliefs of the time and sparking significant debate. atamanchemicals.com
Following the isolation and characterization of TCA, the synthesis of its esters, including this compound, became a logical extension of this research. Esters are fundamental derivatives of carboxylic acids, often prepared to modify physical properties such as boiling point, solubility, or to protect the carboxylic acid group during a multi-step synthesis. Historically, the sodium salt of TCA was widely used as a selective herbicide, though this application was phased out in the late 1980s and early 1990s. nih.govatamanchemicals.com The esters, in contrast, have been primarily of interest within the laboratory as reagents and chemical intermediates. nih.gov For instance, studies have been conducted on the synthesis of novel phthalimidoethyl esters of trichloroacetic acid, demonstrating the continued exploration of this class of compounds for creating new molecular structures. researchcommons.org
Current Research Landscape and Key Unanswered Questions Regarding this compound
The current research landscape pertaining directly to this compound is sparse; it is more often included in the broader category of haloacetates or as a substrate in wider-ranging studies. However, the advanced research on its parent acid, TCA, illuminates potential avenues and unanswered questions for n-PTCA.
A key area of contemporary research is the use of TCA as a fuel for dissipative chemical systems, which temporarily store energy and perform work at the molecular level. acs.orgbeilstein-journals.org This has led to the development of molecular switches and even methods for purifying amines. acs.orgbeilstein-journals.org A primary unanswered question is whether this compound could function as a superior fuel in certain systems. Could its liquid state and different solubility profile allow for more controlled or efficient energy dissipation in specific non-aqueous environments compared to the solid TCA?
Another active research front is the selective catalytic transformation of the trichloromethyl group. For example, visible-light-driven copper catalysis has been shown to selectively dechlorinate TCA to monochloroacetic acid. acs.org This raises several questions about this compound:
How does the n-propyl ester group affect the rate and selectivity of catalytic dehalogenation compared to the free carboxylic acid?
Can this compound be used to generate other valuable chlorinated propyl esters through controlled, partial dehalogenation?
What is the precise mechanism and excited state involved when the ester, rather than the acid, is the substrate in photocatalytic reactions?
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propyl acetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYONYBAUNKHLG-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2, Array | |
| Record name | N-PROPYL ACETATE | |
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| Record name | n-PROPYL ACETATE | |
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DSSTOX Substance ID |
DTXSID6021901 | |
| Record name | Propyl acetate | |
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Molecular Weight |
102.13 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor. | |
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| Record name | Acetic acid, propyl ester | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | Propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F | |
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| Record name | Propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
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| Record name | N-PROPYL ACETATE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Flash Point |
58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F | |
| Record name | N-PROPYL ACETATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-Propyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-PROPYL ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
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| Record name | N-PROPYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/97 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2% | |
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| Record name | Propyl acetate | |
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| URL | https://www.drugbank.ca/drugs/DB01670 | |
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| Record name | N-PROPYL ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Propyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034237 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
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| Record name | Propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | n-Propyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0532.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84 | |
| Record name | N-PROPYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1390 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N-PROPYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PROPYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Propyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | N-PROPYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/97 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Propyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Vapor Density |
3.52 (Air = 1), Relative vapor density (air = 1): 3.5 | |
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Vapor Pressure |
67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-60-4 | |
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Melting Point |
-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F | |
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Synthetic Methodologies and Mechanistic Investigations
Esterification Pathways for n-Propyl Trichloroacetate (B1195264) Synthesis
The formation of the ester linkage in n-propyl trichloroacetate is primarily achieved through the reaction of trichloroacetic acid or its derivatives with n-propanol. Several methodological variations have been developed to optimize this transformation.
Acid-Catalyzed Condensation of Trichloroacetic Acid with n-Propanol
The most conventional method for synthesizing this compound is the direct acid-catalyzed esterification of trichloroacetic acid with n-propanol. This equilibrium-driven process, often referred to as Fischer esterification, necessitates the presence of a strong acid catalyst to accelerate the reaction rate.
The mechanism of this reaction involves the protonation of the carbonyl oxygen of trichloroacetic acid by the catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-propanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Final deprotonation yields this compound and regenerates the acid catalyst.
Due to the strong electron-withdrawing nature of the three chlorine atoms on the alpha-carbon, trichloroacetic acid is a significantly stronger acid than acetic acid. This inherent acidity can, to some extent, self-catalyze the reaction, though an external strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is typically employed to achieve practical reaction rates and higher conversions. To drive the equilibrium towards the product side, the removal of water, a byproduct of the reaction, is crucial. This is often accomplished by azeotropic distillation using a suitable solvent like toluene.
Exploration of Alternative Esterification Strategies
Beyond the classical Fischer esterification, alternative strategies have been explored for the synthesis of trichloroacetate esters, which can be adapted for this compound. One notable method involves the use of trichloroacetyl chloride, the acid chloride derivative of trichloroacetic acid. The high reactivity of the acyl chloride allows for a rapid and often quantitative reaction with n-propanol. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
Another approach utilizes trichloroacetic anhydride. Similar to the acid chloride, the anhydride is a highly activated form of the carboxylic acid and reacts readily with n-propanol to form this compound and trichloroacetic acid as a byproduct.
A milder and more specialized method employs trichloroacetimidates as alkylating agents. For instance, n-propyl trichloroacetimidate, which can be prepared from n-propanol and trichloroacetonitrile, can react with trichloroacetic acid to yield this compound. This method is advantageous for substrates that are sensitive to strongly acidic or basic conditions.
Synthesis of Trichloroacetyl Esters via Aldol Condensations with Aldehydes
While a direct synthesis of esters from aldehydes via a classical aldol condensation is not a standard transformation, a related reaction, the Tishchenko reaction, provides a viable pathway for the synthesis of esters from aldehydes. The Tishchenko reaction involves the disproportionation of an aldehyde in the presence of a catalyst, typically an aluminum alkoxide, to form an ester. organic-chemistry.org In this reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and a second molecule is reduced to an alcohol, which then combine to form the ester.
For the synthesis of a trichloroacetyl ester, trichloroacetaldehyde (chloral) would be the required starting material. The dimerization of chloral under Tishchenko conditions would, in principle, yield 2,2,2-trichloroethyl trichloroacetate. While this specific transformation to yield this compound is not a direct application, the principles of the Tishchenko reaction highlight a potential, albeit indirect, route from an aldehyde precursor. A crossed Tishchenko reaction between trichloroacetaldehyde and propionaldehyde could theoretically be explored, though controlling the selectivity of such a reaction would be a significant synthetic challenge.
A variation known as the Aldol-Tishchenko reaction first involves an aldol addition between a ketone and an aldehyde, or between two different aldehydes, followed by a Tishchenko-type reduction of the resulting aldol adduct by another molecule of the aldehyde to produce a 1,3-diol monoester. organicreactions.org This further illustrates the synthetic utility of combining aldol and Tishchenko-type reactions to generate complex ester products.
Catalytic Approaches in this compound Synthesis and Derivatization
Catalysis plays a pivotal role not only in the synthesis of this compound but also in its subsequent chemical transformations. The inherent properties of the trichloroacetyl group influence the catalytic systems employed.
Investigation of Trichloroacetic Acid as a Catalyst in Organic Transformations
Trichloroacetic acid (TCA) itself is a potent catalyst for various organic reactions, primarily due to its strong acidic nature. The presence of three electron-withdrawing chlorine atoms significantly increases its acidity compared to acetic acid. This property allows TCA to effectively catalyze reactions such as esterification and hydrolysis by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. organic-chemistry.org
In the context of organic synthesis, TCA has been utilized as a catalyst for the formation of dihydropyrano[2,3-c]pyrazoles under solvent-free conditions, showcasing its utility as a solid heterogeneous catalyst. researchgate.net Its strong acidity also makes it effective for the cleavage of acid-labile protecting groups, a common step in multi-step organic synthesis. Furthermore, TCA can act as a fuel in out-of-equilibrium chemical systems, where its catalyzed decarboxylation can trigger transient changes in a system's properties. researchgate.net
Novel Catalytic Systems for Esterification and Subsequent Reactions
Recent advancements in catalysis have introduced novel systems that offer milder reaction conditions, higher efficiency, and improved sustainability for esterification and related reactions. These modern catalytic approaches are applicable to the synthesis and derivatization of this compound.
Organocatalysis: Non-metal-based small organic molecules have emerged as powerful catalysts. For instance, isothioureas have been shown to catalyze the Michael addition-lactonization of carboxylic acids with α,β-unsaturated trichloromethyl ketones, demonstrating the utility of organocatalysts in reactions involving trichloroacetyl-containing compounds. nih.gov N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that have been effectively used in the conversion of aldehydes into esters. nih.gov
Nanoparticle Catalysis: The use of metallic nanoparticles as catalysts offers high surface area and unique catalytic activities. Palladium nanoparticles, for example, have been employed for the catalytic reductive dechlorination of trichloroacetic acid. nih.govnih.gov While this is a degradation pathway, it highlights the potential of nanoparticle catalysis in transformations involving the trichloroacetyl group. The development of nanoparticle catalysts for the direct esterification of trichloroacetic acid is an area of ongoing research.
Ionic Liquids: Ionic liquids, which are salts with low melting points, have gained attention as "green" solvents and catalysts in organic synthesis. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to traditional organic solvents. nih.gov In the context of esterification, ionic liquids can act as both the solvent and the catalyst, facilitating the reaction and simplifying product separation. researchgate.net For instance, Brønsted acidic ionic liquids can effectively catalyze esterification reactions under mild conditions.
The derivatization of this compound can also benefit from these novel catalytic systems. Derivatization is a technique used to modify a compound to make it more suitable for a particular analytical method or to introduce new functionalities. Novel deconjugation-derivatization protocols and the use of advanced derivatizing agents are continually being developed to enhance the analysis and reactivity of esters like this compound. mdpi.com
Mechanistic Elucidation of this compound Formation and Reactivity
CCl₃COOH + CH₃CH₂CH₂OH ⇌ CCl₃COOCH₂CH₂CH₃ + H₂O
A deeper understanding of this transformation requires a detailed examination of the reaction kinetics, the nature of the transition states involved, and the stereochemical considerations in related synthetic methodologies.
Reaction Kinetics and Transition State Analysis in Esterification
The kinetics of Fischer esterification, the process by which this compound is synthesized from trichloroacetic acid and n-propanol, are influenced by several factors including temperature, catalyst concentration, and the molar ratio of the reactants. researchgate.net The reaction mechanism proceeds through a series of equilibrium steps. masterorganicchemistry.com
The generally accepted mechanism for the acid-catalyzed esterification of a carboxylic acid with a primary alcohol like n-propanol involves the following key steps: mdpi.combyjus.commasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of trichloroacetic acid by a strong acid catalyst, such as sulfuric acid. This initial step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. organic-chemistry.orgchemistrysteps.com
Nucleophilic Attack by the Alcohol: The oxygen atom of the n-propanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.org
Proton Transfer: A proton is transferred from the oxonium ion (the protonated alcohol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid equilibrium and results in the formation of a good leaving group, water. byjus.commasterorganicchemistry.com
Elimination of Water: The intermediate then collapses, eliminating a molecule of water and reforming the carbonyl group. This step yields the protonated ester. byjus.com
Deprotonation: Finally, deprotonation of the resulting species by a base (such as water or the conjugate base of the acid catalyst) regenerates the acid catalyst and yields the final ester product, this compound. byjus.com
| Reactant 1 | Reactant 2 | Catalyst | Key Mechanistic Feature |
| Trichloroacetic Acid | n-Propanol | Strong Acid (e.g., H₂SO₄) | Protonation of the carbonyl group enhances electrophilicity. |
| Chloroacetic Acid | Isopropanol | Zinc Methanesulfonate | Kinetically controlled reaction. researchgate.net |
Chemical Behavior and Reaction Mechanisms
Intramolecular Dynamics and Molecular Relaxation Studies
The study of intramolecular dynamics provides insight into the flexibility and internal motions of a molecule. For n-Propyl trichloroacetate (B1195264), techniques like dielectric spectroscopy are instrumental in characterizing these behaviors.
The dielectric properties of n-Propyl trichloroacetate, along with other trichloro esters like methyl and ethyl trichloroacetate, have been investigated by measuring their permittivity and dielectric loss at various microwave frequencies. cdnsciencepub.com In such studies, the permittivity and dielectric loss are measured at multiple frequencies, including 1 MHz, 9.83 GHz, 18.26 GHz, and 24.50 GHz, as well as at optical frequencies at a constant temperature, such as 35 °C. cdnsciencepub.com The complex plane plots derived from these measurements indicate the presence of distinct relaxation processes within the molecule. cdnsciencepub.com Dielectric relaxation refers to the lag in the response of a dielectric medium to a changing external electric field, and its study reveals information about the rotational dynamics of the molecule and its constituent polar groups.
Table 1: Relaxation Times of this compound in Benzene
| Temperature (°C) | Overall Molecular Rotation Relaxation Time (τ₁) (ps) | Intramolecular Group Rotation Relaxation Time (τ₂) (ps) |
|---|---|---|
| 35 | 18.2 | 3.5 |
| 20 | 22.7 | 3.6 |
The length of the alkyl chain in trichloro esters has a significant impact on their dielectric relaxation behavior. While methyl and ethyl trichloroacetate also exhibit two relaxation mechanisms, their dispersion curves are difficult to resolve into two distinct Debye-type curves. cdnsciencepub.com This is because the ratio of the relaxation times (τ₁/τ₂) is relatively small in these shorter-chain esters. cdnsciencepub.com
Reactivity in Solution and Solvent Effects
The solvent in which a reaction occurs can profoundly influence its rate and mechanism. This is due to the differential stabilization of reactants, transition states, and products by the solvent molecules.
The kinetics of reactions involving trichloroacetate moieties are highly dependent on the solvent environment. For instance, the decarboxylation of the related compound, trichloroacetic acid, proceeds much faster in polar aprotic solvents like dimethylsulfoxide (DMSO) compared to protic solvents such as water. rsc.org Generally, an increase in solvent polarity can either accelerate or decrease reaction rates. wikipedia.org According to the Hughes-Ingold rules, reactions that develop a greater charge in the activated complex compared to the reactants are accelerated by more polar solvents. wikipedia.org Conversely, reactions where the charge is more dispersed or diminished in the transition state are slowed by polar solvents. wikipedia.org Therefore, for a reaction involving this compound, a shift from a non-polar to a polar solvent could lead to a significant change in the reaction rate, depending on the specific mechanism and the charge distribution in the transition state. In substitution reactions, protic solvents can react with and deactivate strong nucleophiles through acid-base interactions, thereby slowing the reaction rate compared to aprotic solvents. wikipedia.org
The underlying reason for the solvent's impact on reaction kinetics is differential solvation. This refers to the different extent to which the solvent stabilizes the reactants and the transition state. A high reaction rate can be achieved through the differential solvation of the reactant and the transition state. rsc.org For example, if a solvent stabilizes the transition state more effectively than it stabilizes the reactants, the activation energy for the reaction is lowered, and the reaction rate increases. Polar solvents are particularly effective at stabilizing charged intermediates, such as carbocations that may form during certain substitution reactions, thereby decreasing the energy of the intermediate relative to the starting material and increasing the rate. wikipedia.org The ability of a solvent to modulate reaction rates is therefore a critical consideration in designing and controlling chemical processes involving this compound.
Electron Transfer and Reductive Processes
The electrochemical properties of this compound are dominated by the carbon-halogen bonds of the trichloroacetyl group. These bonds are susceptible to reductive cleavage, a process that can be initiated electrochemically or by chemical reductants. Understanding the mechanisms of these reductive processes is crucial for predicting the compound's environmental fate and for its application in synthetic chemistry.
Electrochemical Behavior of Carbon-Halogen Bonds in Trichloroacetyl Esters
The electrochemical reduction of organic halides, including trichloroacetyl esters, typically involves a two-electron cleavage of the carbon-halogen bond. This process results in the formation of a carbanion and a halide anion, often through a radical intermediate. The ease of reduction of the carbon-halogen bond follows the general trend I > Br > Cl > F. In the case of trichloroacetates, the presence of three chlorine atoms on the alpha-carbon significantly influences the reduction potential.
Studies on analogous compounds, such as fluoroacetic and trifluoroacetic esters, have shown that the esters are reducible at a mercury cathode. For instance, trifluoroacetic ethyl ester exhibits a one-electron, diffusion-controlled polarographic wave with cleavage of the C-F bond. The proposed mechanism suggests that electron transfer occurs via the carbonyl function. This provides a model for understanding the initial steps of the electrochemical reduction of this compound, where the carbonyl group can facilitate the initial electron uptake, leading to the subsequent cleavage of a C-Cl bond.
Mechanistic Studies of Reductive Dehalogenation
The reductive dehalogenation of trichloroacetates can proceed through different mechanistic pathways, depending on the reaction conditions and the nature of the reducing agent. One key aspect is the stepwise cleavage of the carbon-chlorine bonds. The initial reduction of the trichloroacetate moiety can lead to the formation of a dichloroacetate (B87207) radical, which can then undergo further reduction or react with other species in the medium.
The process can be generalized as follows:
Initial Electron Transfer: An electron is transferred to the trichloroacetate molecule, often facilitated by the carbonyl group, to form a radical anion.
Chloride Ion Elimination: The radical anion is unstable and rapidly eliminates a chloride ion to form a dichloroacetyl radical.
Further Reduction: The dichloroacetyl radical can accept a second electron to form a dichloroacetyl anion, which can then be protonated to yield dichloroacetate. Alternatively, the radical can abstract a hydrogen atom from the solvent or another donor.
This step-wise dehalogenation process is a common feature in the reduction of polyhalogenated compounds. The specific intermediates and final products will depend on factors such as the electrode potential, the solvent, and the presence of proton donors.
Photochemical Transformations and Induced Reactions
The interaction of this compound with light can induce a range of chemical reactions, leading to its transformation and degradation. These photochemical processes are of significant interest for understanding its environmental persistence and for developing advanced oxidation technologies for its removal from contaminated sites.
Photo-Initiated Synthesis and Conversions of Trichloroacetate Derivatives
While direct photo-initiated synthesis of this compound is not a common synthetic route, photochemical methods are employed in the conversion of trichloroacetate derivatives. For instance, the degradation of trichloroacetic acid (TCA), a related compound, has been extensively studied using photocatalysis. In these systems, a semiconductor photocatalyst, such as titanium dioxide (TiO₂), is irradiated with UV light to generate electron-hole pairs. These charge carriers can then initiate redox reactions with adsorbed molecules.
The presence of platinum deposits on TiO₂ has been shown to markedly change the mechanism of photocatalytic degradation of TCA. acs.org This suggests that similar modifications could be used to control the photochemical conversion of this compound, potentially leading to the synthesis of specific derivatives by controlling the reaction pathways.
Mechanistic Pathways of Photo-Induced Chemical Changes
The photo-induced degradation of trichloroacetates can proceed through different mechanistic pathways, often categorized as Type I and Type II photosensitized oxidation reactions. nih.gov These reactions are typically oxygen-dependent and involve highly reactive intermediates.
Type I Pathway: This pathway involves the initial formation of radical cations or neutral radicals from the substrate. In the context of this compound, this could involve the abstraction of an electron from the molecule by the photo-excited sensitizer (B1316253), leading to a radical cation that can then undergo further reactions.
Type II Pathway: This pathway is characterized by the formation of singlet oxygen (¹O₂) through energy transfer from the excited sensitizer to molecular oxygen. Singlet oxygen is a powerful oxidant that can react with the trichloroacetate molecule, leading to its degradation.
In photocatalytic systems, such as those using TiO₂, the degradation of trichloroacetate can proceed through both oxic and anoxic pathways. acs.org The dominant pathway can be influenced by factors such as the presence of co-catalysts (e.g., platinum) and the concentration of oxygen and electron donors. acs.org For example, on bare TiO₂, the presence of dioxygen enhances the rate of TCA degradation, while on platinized TiO₂, dioxygen can inhibit the reaction. acs.org This highlights the complexity of the photo-induced chemical changes and the potential to steer the reaction towards desired products by controlling the reaction environment.
Spectroscopic and Computational Characterization in Advanced Research
Advanced Spectroscopic Techniques for Structural and Electronic Elucidation
Spectroscopy is a cornerstone in the characterization of n-Propyl trichloroacetate (B1195264), offering a multi-faceted view of its chemical and physical properties. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation, collectively building a detailed molecular portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of n-Propyl trichloroacetate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C, NMR confirms the connectivity of atoms and provides information about the chemical environment of each nucleus.
For this compound (Cl₃CCOOCH₂CH₂CH₃), the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the n-propyl group.
A triplet signal for the terminal methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) group.
A multiplet (expected to be a sextet) for the central methylene (CH₂) protons, coupled to both the methyl and the other methylene group.
A triplet signal for the methylene protons attached to the ester oxygen (OCH₂), coupled to the central methylene group. This signal would appear at the lowest field (highest chemical shift) due to the deshielding effect of the electronegative oxygen atom.
The ¹³C NMR spectrum would display five distinct signals, one for each unique carbon atom in the molecule:
Three signals in the aliphatic region for the three carbons of the n-propyl group.
A signal for the carbon of the trichloromethyl (CCl₃) group.
A signal at a lower field for the carbonyl (C=O) carbon of the ester group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Splitting Pattern |
| ¹H | -CH₃ | ~0.9 | Triplet |
| ¹H | -CH₂- | ~1.7 | Sextet |
| ¹H | -O-CH₂- | ~4.2 | Triplet |
| ¹³C | -CH₃ | ~10 | N/A |
| ¹³C | -CH₂- | ~22 | N/A |
| ¹³C | -O-CH₂- | ~68 | N/A |
| ¹³C | -CCl₃ | ~90 | N/A |
| ¹³C | C=O | ~165 | N/A |
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the molecular vibrations of this compound. These methods are complementary and provide a detailed fingerprint of the functional groups present in the molecule. scielo.org.mx
Key vibrational modes for this compound include:
C=O Stretch: A very strong and characteristic absorption in the FTIR spectrum, typically appearing in the range of 1750-1770 cm⁻¹, indicative of the ester carbonyl group. The presence of the electron-withdrawing trichloromethyl group shifts this band to a higher frequency compared to a typical alkyl acetate.
C-O Stretch: The ester C-O stretching vibrations are expected to produce strong bands in the 1250-1000 cm⁻¹ region.
C-Cl Stretch: The vibrations of the trichloromethyl group will result in strong absorptions, typically in the 850-650 cm⁻¹ region.
C-H Stretch: The aliphatic C-H stretching vibrations of the n-propyl group will be observed in the 3000-2850 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be used to identify the symmetric vibrations of the CCl₃ group and the carbon backbone. nih.goviaea.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |
| C-H Stretch | n-propyl | 2850 - 3000 | Medium to Strong |
| C=O Stretch | Ester | 1750 - 1770 | Very Strong |
| C-H Bend | n-propyl | 1375 - 1470 | Medium |
| C-O Stretch | Ester | 1000 - 1250 | Strong |
| C-Cl Stretch | Trichloromethyl | 650 - 850 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. libretexts.org The primary chromophore in this compound is the carbonyl group (C=O) of the ester function.
Two principal electronic transitions are expected for this molecule:
n → π* transition: This involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the antibonding π* orbital of the carbonyl group. shu.ac.ukuzh.ch These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths, around 280-300 nm. uzh.chpharmatutor.org
π → π* transition: This transition involves the promotion of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl double bond. uzh.chpharmatutor.org This transition is much more intense but occurs at a shorter wavelength, typically below 200 nm for an isolated carbonyl group. libretexts.org
The presence of the trichloromethyl group can slightly influence the energies of these transitions. The solvent used for the analysis can also cause shifts in the absorption maxima; polar solvents tend to cause a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.uktanta.edu.eg
Dielectric spectroscopy is a powerful technique for studying the molecular dynamics and relaxation processes in materials by measuring their dielectric properties as a function of frequency. For this compound, studies have measured its permittivity and dielectric loss at various microwave frequencies. researchgate.net
This research reveals the presence of two primary relaxation processes:
Intramolecular Group Rotation: A distinct relaxation process is attributed to the internal rotation of the polar trichloromethyl (-CCl₃) group around the C-C bond. researchgate.net This group rotation is a key feature of the molecule's internal dynamics and its relaxation time is found to be largely independent of temperature. researchgate.net
By analyzing the dielectric data, researchers can determine the relaxation times associated with these motions, providing insight into the flexibility of the molecule and the energy barriers to internal rotation.
X-ray Absorption Near Edge Structure (XANES), also known as NEXAFS, is a highly specific technique that provides information about the electronic state and local coordination environment of a specific element. wikipedia.orgdiamond.ac.uk It involves the excitation of a core-level electron to unoccupied states by absorbing X-ray photons. uu.nl While specific XANES studies on this compound are not widely reported, the technique's application to related organochlorine compounds demonstrates its potential.
By tuning the X-ray energy to the absorption edge of chlorine (Cl K-edge), one could probe the electronic structure of the C-Cl bonds in the trichloromethyl group. The precise energy and features of the absorption edge are sensitive to the oxidation state and the covalent character of the absorbing atom's bonds. taylorandfrancis.com Such an analysis could provide quantitative information on the partial charge on the chlorine atoms and the nature of the unoccupied molecular orbitals associated with the C-Cl bonds, complementing insights gained from other spectroscopic and computational methods. taylorandfrancis.comresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Computational chemistry serves as a powerful complement to experimental spectroscopic techniques, providing a theoretical framework to understand and predict the properties of this compound. nih.govresearchgate.net Using methods derived from quantum mechanics, it is possible to build detailed molecular models and simulate spectroscopic outcomes.
Common computational approaches include:
Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.
Frequency Calculations: Simulating the vibrational modes of the molecule. The calculated frequencies and intensities can be directly compared with experimental FTIR and Raman spectra to aid in the assignment of spectral bands. nih.gov
NMR Chemical Shift Prediction: Calculating the magnetic shielding around each nucleus, which allows for the prediction of NMR chemical shifts. These theoretical values are often in good agreement with experimental results and can help resolve ambiguities in spectral assignments.
Electronic Transition Analysis: Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the energies of electronic transitions, predicting the UV-Vis absorption spectrum and helping to assign the observed bands to specific molecular orbital transitions.
These molecular modeling studies not only help in the interpretation of complex experimental data but also allow for the investigation of molecular properties that are difficult or impossible to measure directly. nih.govsciencepublishinggroup.com
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Energetics
Quantum chemical calculations are instrumental in elucidating the electronic structure, reactivity, and energetic properties of this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing basis sets such as 6-311++G(d,p) to ensure a high degree of accuracy. These calculations provide valuable data on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of its chemical reactivity.
The electronic properties of this compound are significantly influenced by the strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group. This group inductively pulls electron density away from the ester functionality, which in turn affects the molecule's reactivity, particularly towards nucleophilic attack at the carbonyl carbon.
Molecular electrostatic potential (MEP) maps generated from these calculations offer a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show a significant positive potential around the carbonyl carbon, confirming its susceptibility to nucleophilic attack.
| Calculated Property | Value |
|---|---|
| HOMO Energy | -11.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 10.7 eV |
| Dipole Moment | 2.5 D |
Ab Initio Molecular Dynamics Simulations for Reaction Pathways and Solvent Interactions
Ab initio molecular dynamics (AIMD) simulations are a powerful tool for investigating the reaction pathways and the intricate details of solvent interactions of this compound. rsc.orgresearchgate.netrsc.org These simulations model the system at the quantum mechanical level, allowing for the explicit treatment of electronic effects during chemical reactions and in response to the surrounding solvent environment.
By employing AIMD, researchers can simulate processes such as hydrolysis or decarboxylation of this compound in various solvents. These simulations can reveal the step-by-step mechanism of these reactions, including the formation of intermediates and transition states. The explicit inclusion of solvent molecules is crucial, as they can play a direct role in the reaction mechanism, for instance, by stabilizing charged intermediates or participating in proton transfer steps. researchgate.netrsc.org
The choice of solvent can dramatically influence the kinetics and thermodynamics of a reaction. AIMD simulations can quantify these effects by calculating the free energy profiles of reaction pathways in different solvent environments. For example, the hydrolysis of this compound is expected to proceed differently in a polar protic solvent like water compared to a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO).
| Simulation Parameter | Typical Value/Method |
|---|---|
| Quantum Mechanical Method | DFT (e.g., B3LYP) |
| Basis Set | e.g., 6-31G* |
| Solvent Model | Explicit (e.g., a box of water molecules) |
| Ensemble | NVT or NPT |
| Simulation Time | Several picoseconds |
Conformer Analysis and Intramolecular Rotational Barriers
Rotation around the single bonds within the n-propyl ester moiety leads to different conformers. The key dihedral angles that define the conformational landscape are associated with the C-O bond of the ester and the C-C bonds of the propyl chain. Computational methods, such as DFT, can be used to perform a systematic scan of the potential energy surface by rotating these dihedral angles to identify the stable conformers (energy minima) and the transition states connecting them (energy maxima).
The energy differences between the conformers and the heights of the rotational barriers provide insights into the conformational dynamics of the molecule at different temperatures. For this compound, it is expected that multiple stable conformers exist that are close in energy.
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| Anti | ~180° | 0.0 | ~5-7 |
| Gauche | ~±60° | ~0.5 - 1.0 |
Applications in Advanced Organic Synthesis and Materials Science
n-Propyl Trichloroacetate (B1195264) as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of n-propyl trichloroacetate makes it a useful precursor in the construction of complex molecular architectures. It serves as a source of the trichloromethyl group and can be involved in reactions that form new carbon-carbon bonds and cyclic structures, including those containing heteroatoms.
While direct and extensive research on this compound as a precursor for carbon-carbon bond formation is not widely documented, the reactivity of the trichloroacetate group suggests its potential in such transformations. The electron-withdrawing nature of the three chlorine atoms can activate the molecule for various reactions.
Radical cyclization reactions are a powerful tool in organic synthesis for the formation of cyclic compounds. While specific studies detailing the use of this compound in these reactions are limited, research on analogous compounds such as N-alkenyl trichloroacetamides provides insight into the potential reactivity. Under radical reaction conditions, trichloroacetamides can undergo cyclization to form lactams. For instance, N-(α-methylbenzyl)trichloroacetamides with a N-3-cyclohexenyl substituent have been observed to undergo both 1,4-hydrogen translocation and radical addition to the double bond, leading to cyclization. However, for similar molecules with an acyclic alkenyl side chain, direct cyclization is the exclusive pathway observed researchgate.net. This suggests that the trichloromethyl group can initiate radical cyclization, a process that could potentially be applied to substrates derived from this compound.
The general mechanism for such a radical cyclization would involve the generation of a trichloromethyl radical, which can then participate in intramolecular addition to a double or triple bond within the same molecule, leading to the formation of a new carbon-carbon bond and a cyclic structure.
Table 1: Comparison of Cyclization Pathways for N-3-Alkenyl Trichloroacetamides
| Substrate Type | Observed Reaction Pathways |
| N-3-cyclohexenyl substituent | 1,4-hydrogen translocation, Radical addition (cyclization) |
| Acyclic alkenyl side chain | Direct cyclization |
This table illustrates the different cyclization behaviors of related trichloroacetamide compounds, suggesting the potential for this compound derivatives in similar transformations.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct applications of this compound in the synthesis of a broad range of heterocycles are not extensively reported, the use of trichloroacetic acid as a catalyst in such syntheses points to the potential of its esters.
For example, trichloroacetic acid has been effectively used as a catalyst for the rapid, solvent-free synthesis of dihydropyrano[2,3-c]pyrazoles and pyrroles . These reactions typically involve multi-component condensations where the acidic catalyst facilitates key bond-forming steps. The strong acidity of trichloroacetic acid is crucial for these transformations clockss.org. Given that this compound can be hydrolyzed to trichloroacetic acid, it could potentially be used as a precursor to the active catalyst in situ, or it might participate directly in certain acid-catalyzed reactions.
The synthesis of pyrroles via the Paal-Knorr reaction, for instance, has been achieved using trichloroacetic acid under solvent-free conditions at room temperature . This highlights the utility of the trichloroacetyl moiety in facilitating the formation of nitrogen-containing heterocycles. Although the direct use of this compound was not specified in these studies, its role as a potential source of the trichloroacetate catalyst or as a reactant under similar conditions warrants further investigation.
Catalytic Applications and Reagent Design
The trichloroacetate group, present in this compound, has been incorporated into various catalytic systems and reagents, demonstrating its utility in promoting chemical reactions, particularly in the context of green and sustainable chemistry.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, is a rapidly growing field in chemistry. While there is no direct evidence of this compound itself being used as an organocatalyst, the parent acid, trichloroacetic acid, is a well-known strong organic acid catalyst clockss.org. It is utilized in various acid-catalyzed reactions, including esterification and hydrolysis clockss.org.
The strong electron-withdrawing effect of the three chlorine atoms in the trichloroacetate group significantly increases the acidity of the parent acid, making it a powerful catalyst clockss.org. Esters like this compound can act as precursors to trichloroacetic acid through hydrolysis. Furthermore, trichloroacetimidates, which are structurally related to trichloroacetates, have been employed in glycosylation reactions under organocatalytic conditions, highlighting the utility of the trichloroacetyl group in activating molecules for further transformations nih.gov.
A significant advancement in green chemistry has been the development of heterogeneous catalysts that can be easily recovered and reused. In this context, silica-supported iron trichloroacetate has been developed as a prominent and recyclable Lewis acid catalyst. This catalyst has been successfully employed in the solvent-free synthesis of hexahydroquinoline-3-carboxamides acs.orgresearchgate.net.
The key advantages of this catalytic system include:
High product yields
Short reaction times
Mild reaction conditions
Recyclability of the catalyst
Solvent-free "green" synthesis acs.orgresearchgate.net
This development underscores the potential of trichloroacetate moieties in the design of environmentally benign catalytic systems. Although this specific example uses an iron-based catalyst, it demonstrates the successful incorporation and utility of the trichloroacetate group in a solid-supported catalyst, a principle that could be extended to systems involving this compound.
Table 2: Features of Silica-Supported Iron Trichloroacetate Catalyst
| Feature | Benefit in Green Chemistry |
| Heterogeneous nature | Easy separation and catalyst recycling |
| Solvent-free conditions | Reduced waste and environmental impact |
| High efficiency | Increased atom economy and process efficiency |
| Mild reaction conditions | Lower energy consumption |
This table summarizes the green chemistry advantages of a trichloroacetate-based catalytic system.
"Out of equilibrium" or dissipative chemical systems are dynamic systems that require a continuous supply of energy to maintain their structure and function. Trichloroacetic acid (TCA) has been identified as a convenient chemical fuel for such systems. The controlled decarboxylation of the trichloroacetate ion provides the energy to drive these systems away from thermodynamic equilibrium acs.org.
The rate of trichloroacetate decarboxylation can be finely tuned by altering the catalytic base, solvent, or temperature, allowing for precise temporal control over the dissipative process. This has been applied to create transient phenomena such as temporary crystallization, sol-gel transitions, and the operation of molecular switches and motors acs.org.
While these studies have primarily utilized trichloroacetic acid, the fundamental chemical transformation involves the trichloroacetate anion. Therefore, this compound, as a source of the trichloroacetate group, could potentially be integrated into such systems, for example, through a preliminary hydrolysis step to release the active trichloroacetic acid. The self-decarboxylation of trichloroacetic acid, catalyzed by the trichloroacetate ion itself in acetonitrile, produces trichloromethyl radicals, further highlighting the complex and useful reactivity of this chemical family in dynamic systems ucl.ac.uk.
Polymer Chemistry and Advanced Materials Science
The exploration of novel initiators and re-activators is a continuous effort in the field of polymer chemistry to achieve better control over polymerization kinetics and synthesize materials with desired properties. While various alkyl halides are commonly employed as initiators in controlled radical polymerization techniques, the specific role of this compound is not extensively detailed in existing research.
Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), rely on initiators, typically alkyl halides, to begin the polymerization process. These initiators, in conjunction with a transition metal catalyst, generate radicals in a controlled manner, allowing for the synthesis of polymers with well-defined architectures and low polydispersity.
Theoretically, a compound like this compound could serve as an initiator due to the presence of a carbon-halogen bond. The trichloromethyl group could potentially be abstracted by a catalyst to initiate polymerization. However, there is a lack of specific studies documenting its efficiency or use as either a primary initiator or a re-activator in processes like ATRP or other living polymerizations.
For an initiator to be effective in ATRP, the rate of initiation should be comparable to or faster than the rate of propagation. This ensures that all polymer chains grow simultaneously, leading to a narrow molecular weight distribution. Detailed kinetic data for this compound in ATRP, including activation and deactivation rate constants, are not available in the current body of scientific literature. Without such studies, its suitability and effectiveness as an initiator in these systems remain speculative.
The synthesis of functional polymers is a significant area of materials science, enabling the creation of materials with tailored properties for specific applications. cmu.edu Functional initiators play a key role in this process by introducing specific chemical groups at the beginning of the polymer chain. cmu.edu These functional groups can then be used for further chemical modifications, leading to the development of advanced materials.
Environmental Behavior and Degradation Mechanisms Academic
Environmental Fate and Transport Studies of Chlorinated Esters
The environmental persistence, transport, and ultimate fate of chlorinated esters like n-Propyl trichloroacetate (B1195264) are governed by a combination of their physicochemical properties and the environmental conditions they encounter.
Occurrence and Distribution in Environmental Compartments
TCA's ubiquitous nature is partly due to its formation from the atmospheric degradation of chlorinated hydrocarbon solvents like tetrachloroethylene and 1,1,1-trichloroethane. nih.govresearchgate.net As an ester of TCA, n-Propyl trichloroacetate, if released into the environment, would likely exhibit similar partitioning behavior, being found in water and soil. Its volatility, which would be lower than its parent acid, might influence its atmospheric concentration and transport.
Table 1: Occurrence of Trichloroacetic Acid (TCA) in Various Environmental Compartments
| Environmental Compartment | Typical Concentrations | Key Sources |
|---|---|---|
| Atmosphere (Air) | 0.006 to 0.7 ng m⁻³ researchgate.net | Atmospheric degradation of chlorinated solvents |
| Precipitation (Rain, Snow) | Highly variable, ubiquitous presence nih.gov | Wash-out from the atmosphere |
| Soil | <0.05 to a few 100 µg kg⁻¹ researchgate.net | Deposition, in situ production, herbicide use |
| Surface and Groundwater | Variable, accumulates in hydrosphere | Runoff, leaching, industrial discharges |
| Biota (e.g., Conifers) | Region- and plant-specific | Uptake from soil and atmosphere |
Abiotic and Biotic Degradation Pathways in Soil and Aqueous Systems
The degradation of chlorinated esters in the environment proceeds through both abiotic and biotic pathways. For a compound like this compound, abiotic degradation would likely involve hydrolysis, which would cleave the ester bond to form n-propanol and trichloroacetic acid. The rate of this hydrolysis would be dependent on factors such as pH and temperature.
Biotic degradation is a crucial pathway for the breakdown of chlorinated organic compounds. Soil microorganisms have been shown to effectively dehalogenate TCA. nih.gov In situ soil column experiments have demonstrated substantial degradation of applied TCA, with an average of 70% being broken down. nih.gov These degradation processes appear to be primarily biological, as they are significantly reduced in sterilized soil. nih.gov It is therefore highly probable that this compound would also be susceptible to microbial degradation in soil and aqueous environments, initially through hydrolysis of the ester linkage followed by the degradation of the resulting TCA.
Microbial Biotransformation and Reductive Dechlorination Mechanisms
Microbial biotransformation is a key process in the environmental fate of chlorinated compounds. acs.org Organohalide-respiring bacteria, for instance, can use chlorinated compounds as electron acceptors in anaerobic environments, a process known as reductive dechlorination. nih.govmdpi.com This process involves the sequential removal of chlorine atoms. For TCA, microbial action can lead to its breakdown. nih.gov
The biotransformation of chlorinated compounds like this compound would likely be initiated by esterase enzymes produced by microorganisms, releasing n-propanol and TCA. The resulting TCA can then be further metabolized. There is substantial evidence that soil microorganisms can dehalogenate TCA, and this activity is more pronounced in organic-rich soils. nih.govnih.gov
Formation and Metabolite Studies in Environmental Contexts
Understanding the potential for this compound to form in the environment and its relationship with other widespread contaminants is essential for a complete environmental profile.
Potential Formation of this compound as an Environmental By-product or Metabolite
While not a known natural product, this compound could potentially form as an environmental by-product under specific conditions. nih.gov For example, in industrial settings where both n-propanol and trichloroacetic acid or its precursors are present, esterification could occur, leading to its formation. Additionally, in contaminated environments, it is conceivable that microbial esterification of TCA in the presence of n-propanol could lead to the formation of this compound, although this is speculative.
Linkages to Trichloroacetic Acid (TCA) and Other Chlorinated Solvents as Environmental Contaminants
The environmental significance of this compound is intrinsically linked to that of trichloroacetic acid (TCA) and other chlorinated solvents. TCA is a well-known environmental contaminant that arises from several sources, including its former use as a herbicide and its formation as a disinfection by-product in chlorinated drinking water. nih.govca.govnih.gov
A major source of environmental TCA is the atmospheric degradation of widely used chlorinated solvents such as trichloroethylene (B50587) and tetrachloroethylene. ca.govoecd.org These solvents are released into the atmosphere, where they undergo photochemical reactions that lead to the formation of TCA. nih.gov This atmospheric TCA is then deposited onto soil and into water bodies through wet and dry deposition. oecd.org Therefore, the environmental presence of this compound would be directly connected to the sources and fate of TCA. Any environmental degradation of this compound would likely yield TCA, contributing to the environmental load of this regulated contaminant.
Table 2: Related Chlorinated Compounds and their Environmental Significance
| Compound Name | Chemical Formula | Primary Environmental Relevance |
|---|---|---|
| Trichloroacetic Acid | CCl₃COOH | Herbicide, disinfection by-product, metabolite of chlorinated solvents nih.govca.govnih.gov |
| Tetrachloroethylene | C₂Cl₄ | Industrial solvent, dry cleaning agent, precursor to atmospheric TCA ca.govoecd.org |
| Trichloroethylene | C₂HCl₃ | Industrial solvent, degreasing agent, precursor to atmospheric TCA ca.gov |
Toxicological Mechanisms and Biological Interactions Academic
Genotoxicity and Mutagenicity Assessments of Trichloroacetate (B1195264) Compounds
Despite its ability to induce liver tumors in rodents, trichloroacetic acid (TCA) is generally considered to be non-genotoxic. uzh.chca.gov Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which can lead to cancer.
Neurotoxicological Pathways and Implications from Chlorinated Solvent Exposure (Indirect Relevance via TCA)
While direct neurotoxicity studies on n-Propyl trichloroacetate are not extensively available, its classification as a chlorinated organic solvent and its relation to trichloroacetic acid (TCA) provide a basis for understanding its potential neurotoxicological pathways. Chlorinated solvents are known for their effects on the central nervous system (CNS).
General mechanisms of neurotoxicity for this class of compounds often involve interactions with neuronal receptors and alterations of neurochemical functions. Research indicates that chlorinated solvents like trichloroethylene (B50587) (TCE) and perchloroethylene (PERC) can act as CNS depressants. Their mode of action is believed to involve the inhibition of excitatory receptors and the potentiation of inhibitory receptor functions within the brain. Chronic exposure to such solvents has been associated with a range of neurological deficits, including cognitive and memory impairment.
More specifically, studies on trichloroacetic acid (TCA), the parent acid of this compound, offer insight into potential biochemical effects. Research on rats exposed to TCA demonstrated measurable neurotoxic effects through the modulation of specific enzyme activities. A study investigating subchronic exposure to TCA found a significant decrease in butyrylcholinesterase (BChE) activity in the heart and lung tissues of the animals. Cholinesterases, including BChE and acetylcholinesterase (AChE), are crucial for nerve function, and their inhibition is a key biomarker for neurotoxicity. The observed decrease in BChE activity suggests a potential pathway through which TCA, and by extension its derivatives, might exert neurotoxic effects.
The following table summarizes the neurotoxic effects observed in studies of related chlorinated compounds.
| Compound/Class | Observed Neurotoxic Effect | Potential Mechanism |
| Chlorinated Solvents (General) | Central Nervous System (CNS) depression, impaired psychomotor function, narcosis. | Interaction with neuronal receptors; inhibition of excitatory channels and potentiation of inhibitory channels. |
| Trichloroacetic Acid (TCA) | Decreased Butyrylcholinesterase (BChE) activity in heart and lung tissues (in rats). | Direct or indirect inhibition of cholinesterase enzymes. |
Biological Interactions and Enzyme Inhibition Studies (e.g., glycosidase inhibition by n-propyl derivatives)
The n-propyl group is a common moiety in various biologically active molecules and has been implicated in specific interactions with enzymes, often contributing to inhibitory activity. Studies on various n-propyl derivatives have demonstrated their potential to act as inhibitors for a range of enzymes by interacting with their active sites.
One area of research has been on enzymes involved in cholesterol biosynthesis. N-ethyl and N-propyl derivatives of lathosterol (B1674540) side chain amides have been identified as dual-action inhibitors, targeting both Δ24-reductase and lathosterol oxidase. This demonstrates the specific role of the alkyl chain length, with the n-propyl group being effective in this dual inhibition.
In other research, n-propyl derivatives have shown inhibitory effects on different enzyme systems. For instance, certain 2-arylaminomethyl triazolopyrimidinone (B1258933) derivatives featuring an n-propyl group at the C5 position displayed notable inhibitory activity against ferrochelatase (FECH), an enzyme involved in heme biosynthesis. Similarly, studies on carbamates, a class of compounds known to inhibit cholinesterases, have shown that N-propyl derivatives can exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
The table below details specific examples of enzyme inhibition by various n-propyl derivatives.
| n-Propyl Derivative Class | Target Enzyme/Receptor | Observed Biological/Inhibitory Effect |
| Lathosterol side chain amides | Lathosterol oxidase, Δ24-reductase | Dual inhibition of both enzymes. |
| Triazolopyrimidinones | Ferrochelatase (FECH) | Inhibitory activity against the enzyme. |
| Carbamates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibitory activity against both cholinesterases. |
| Nortropanes | Dopamine Transporter (DAT) | Weak inhibition of specific binding. |
| Noraporphines | Not specified | Potent hypotensive effects. |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing n-propyl trichloroacetate, and how can reaction efficiency be optimized?
- Methodological Answer : this compound is typically synthesized via acylation reactions. For example, trichloroacetic acid derivatives can react with n-propanol under acid catalysis. Optimization involves controlling stoichiometric ratios (e.g., excess n-propanol to drive esterification) and using anhydrous conditions to minimize hydrolysis. Reaction progress can be monitored via FT-IR or NMR spectroscopy to track the disappearance of the hydroxyl group in n-propanol . Catalytic methods, such as nickel-catalyzed transformations, have also been explored for specialized applications, requiring inert atmospheres and precise temperature control .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : and NMR are critical for confirming ester formation. For instance, the paramagnetic shift of protons adjacent to the trichloroacetyl group (e.g., H-1 shifting from δ 4.42 to 5.50 upon acylation) confirms successful derivatization .
- FT-IR : Peaks at ~1740 cm (C=O stretch) and 750–850 cm (C-Cl stretch) validate the ester and trichloromethyl groups .
- X-ray Diffraction : Single-crystal analysis resolves molecular geometry, such as bond angles and torsional flexibility in the propyl chain .
Q. How should researchers design experiments to assess the thermal and hydrolytic stability of this compound?
- Methodological Answer : Stability studies require controlled environments:
- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen to track decomposition temperatures. For kinetic analysis, use the Eyring equation ($k = \frac{k_B T}{h} e^{-\Delta H^\ddagger / RT} e^{\Delta S^\ddagger / R}$) to derive activation parameters (, ) from rate constants measured at multiple temperatures (Table II, ).
- Hydrolytic Stability : Conduct pH-dependent hydrolysis experiments in buffered solutions, monitoring ester cleavage via gas chromatography (GC) or conductivity changes .
Advanced Research Questions
Q. How do solvent properties influence the decomposition kinetics of this compound, and what mechanistic insights can be derived?
- Methodological Answer : Solvent polarity and viscosity significantly affect decomposition rates. In polar solvents (e.g., acetic acid), the reaction follows first-order kinetics dominated by nucleophilic attack on the trichloroacetate ion. Kinetic data (Table I, ) suggest a transition state involving solvent coordination to the carbonyl carbon. Compare rate constants () across solvents (e.g., decalin vs. benzene) to resolve solvent effects on activation energy .
Q. What experimental approaches resolve intramolecular rotation dynamics in this compound?
- Methodological Answer : Microwave dielectric spectroscopy in viscous solvents (e.g., decalin) separates relaxation processes:
- Overall Rotation : Measured at lower frequencies (1 MHz), reflecting the molecule's global tumbling.
- Group Rotation : Higher frequencies (9–30 GHz) detect localized motions of the trichloroacetyl group. Two distinct Debye-type relaxations () are resolvable using complex plane plots ( vs. ) (Figure 1, ). Solvent viscosity () modulates , while remains independent .
Q. How can controlled-potential coulometry quantify this compound in mixtures with other chloroacetates?
- Methodological Answer :
Electrolysis Setup : Use a three-electrode system (working, reference, counter) in a non-complexing electrolyte (e.g., NaSO).
Potential Selection : Apply (vs. SCE) to reduce trichloroacetate first, then for dichloroacetate.
Charge Integration : Total charge () during the first electrolysis corresponds to trichloroacetate ( electrons per molecule), while the difference between sequential runs quantifies dichloroacetate .
Q. What factors govern the selectivity of nickel-catalyzed transformations involving this compound?
- Methodological Answer : Selectivity depends on ligand design and reaction conditions. For glycosyl trichloroacetate derivatives, steric hindrance from the propyl group directs regioselectivity. Optimize catalyst loading (5–10 mol%), temperature (50–80°C), and solvent (DMF/THF) to favor C-O bond activation over side reactions. Mechanistic studies using NMR track intermediate formation .
Q. How are metal complexes with this compound ligands synthesized and characterized?
- Methodological Answer :
- Synthesis : React hydrated metal salts (e.g., BaCl) with this compound in methanol. Bridging coordination is confirmed by FT-IR (shifted C=O stretch at 1650 cm) and molar conductance () indicating ionic dissociation .
- X-ray Crystallography : Resolve coordination geometry (e.g., monodentate vs. bidentate binding) and lattice parameters (Figure 2, ).
Q. What protocols ensure rigorous toxicological assessment of this compound in vivo?
- Methodological Answer :
- Dosing : Administer via oral gavage or intraperitoneal injection in rodent models (e.g., B6C3F1 mice) at 50–500 mg/kg.
- Endpoints : Measure liver DNA synthesis via -thymidine incorporation and lipid peroxidation markers (e.g., malondialdehyde).
- Statistics : Follow NIH guidelines for preclinical studies: use ANOVA with post-hoc tests (e.g., Tukey) and report effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
